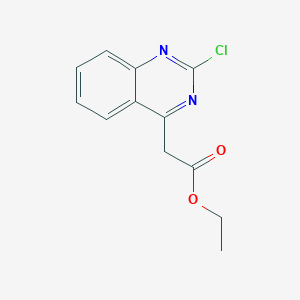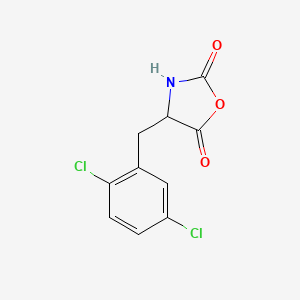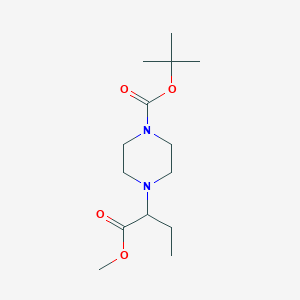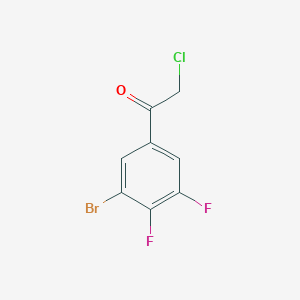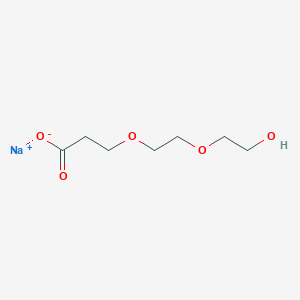
Hydroxy-PEG2-acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG2-acid sodium salt is a multifunctional polyethylene glycol (PEG) derivative designed for advanced applications in pharmaceutical research and development. This compound features two distinct functional groups: a hydroxy group (-OH) at one end and a carboxylic acid group (-COOH) at the other . The presence of these functional groups makes it a versatile compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-PEG2-acid sodium salt is synthesized through a series of chemical reactions involving polyethylene glycol (PEG)The reaction conditions often involve the use of catalysts and specific temperature and pH conditions to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as crystallization and chromatography to achieve high purity levels. The sodium salt form is preferred for its stability during storage and shipping .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-PEG2-acid sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydroxy group can be replaced with other reactive functional groups.
Amide Bond Formation: The carboxylic acid group can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another coupling agent for efficient amide bond formation.
Major Products Formed
The major products formed from these reactions include various PEG derivatives with enhanced solubility and stability, making them suitable for drug delivery systems and bioconjugates .
Scientific Research Applications
Hydroxy-PEG2-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer molecule in the synthesis of complex molecules.
Biology: Facilitates the attachment of biomolecules for studying biological processes.
Medicine: Plays a crucial role in the development of drug delivery systems, improving the solubility and stability of therapeutic agents.
Industry: Used in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of Hydroxy-PEG2-acid sodium salt involves its ability to form stable bonds with other molecules. The hydroxy group allows for further derivatization, while the carboxylic acid group enables the formation of amide bonds with primary amines. These properties make it an ideal candidate for drug conjugates, enhancing the efficacy and reducing the toxicity of therapeutic agents .
Comparison with Similar Compounds
Hydroxy-PEG2-acid sodium salt can be compared with other PEG derivatives such as:
Hydroxy-PEG3-acid: Similar in structure but with a longer PEG chain, offering different solubility and stability properties.
Hydroxy-PEG2-propionic acid: Another similar compound with slight variations in the functional groups.
The uniqueness of this compound lies in its balance of solubility, stability, and reactivity, making it a versatile and valuable compound for various applications .
Properties
Molecular Formula |
C7H13NaO5 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
sodium;3-[2-(2-hydroxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C7H14O5.Na/c8-2-4-12-6-5-11-3-1-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1 |
InChI Key |
CNCSGGCNBNZAAY-UHFFFAOYSA-M |
Canonical SMILES |
C(COCCOCCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


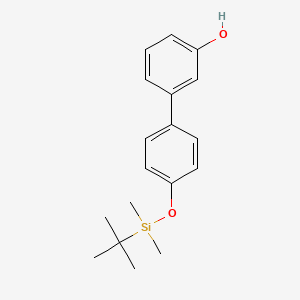

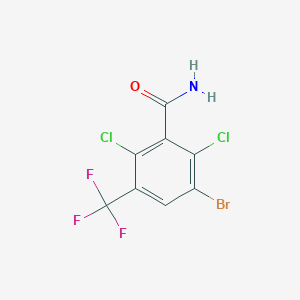
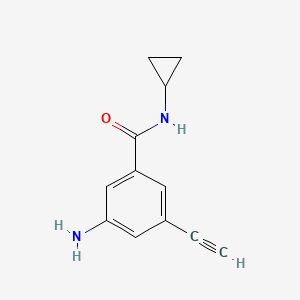
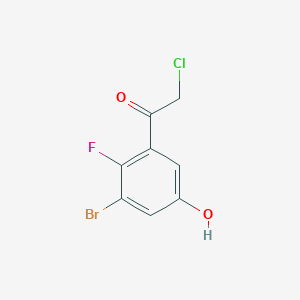
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/no-structure.png)
